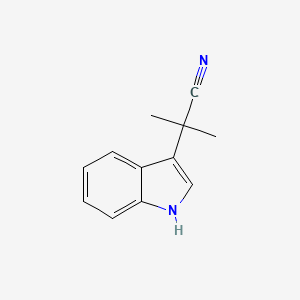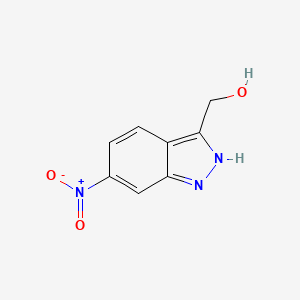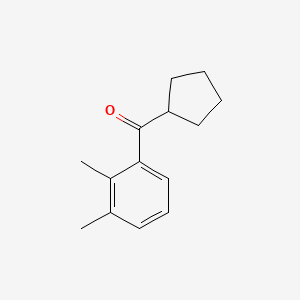
2,3-二甲基苯基环戊基酮
描述
Cyclopentyl 2,3-dimethylphenyl ketone is an organic compound with the molecular formula C14H18O It is a ketone characterized by a cyclopentyl group attached to a 2,3-dimethylphenyl group
科学研究应用
Cyclopentyl 2,3-dimethylphenyl ketone has diverse applications in scientific research:
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a precursor for drug development, especially in designing molecules with specific biological activities.
Industry: It is utilized in the production of fine chemicals and specialty materials.
准备方法
Synthetic Routes and Reaction Conditions
Cyclopentyl 2,3-dimethylphenyl ketone can be synthesized through several methods. One common approach involves the hydrolysis of 2-cyclopentyl benzoylacetate in basic solvents. This method is advantageous due to its use of environmentally friendly solvents, high yield, and low preparation cost .
Industrial Production Methods
In industrial settings, the preparation of cyclopentyl 2,3-dimethylphenyl ketone often involves the use of advanced catalytic processes to ensure high efficiency and scalability. These methods may include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance .
化学反应分析
Types of Reactions
Cyclopentyl 2,3-dimethylphenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
作用机制
The mechanism by which cyclopentyl 2,3-dimethylphenyl ketone exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation .
相似化合物的比较
Similar Compounds
- Cyclopentyl phenyl ketone
- Cyclopentyl methyl ketone
- 2,3-Dimethylphenyl ketone
Uniqueness
Cyclopentyl 2,3-dimethylphenyl ketone is unique due to the presence of both cyclopentyl and 2,3-dimethylphenyl groups, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in synthetic chemistry and research applications .
属性
IUPAC Name |
cyclopentyl-(2,3-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-10-6-5-9-13(11(10)2)14(15)12-7-3-4-8-12/h5-6,9,12H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYIDTHZDTYFHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2CCCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642564 | |
| Record name | Cyclopentyl(2,3-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-48-5 | |
| Record name | Cyclopentyl(2,3-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


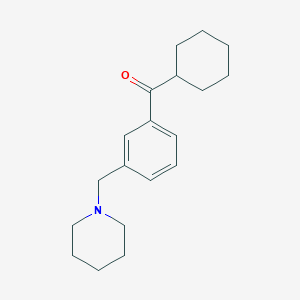
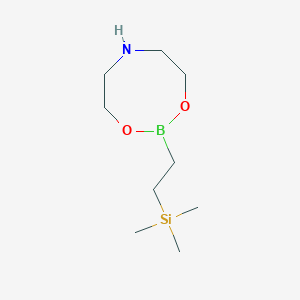
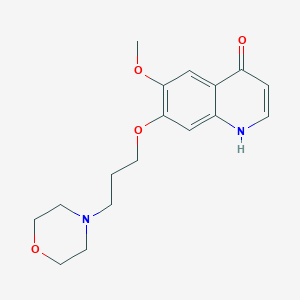
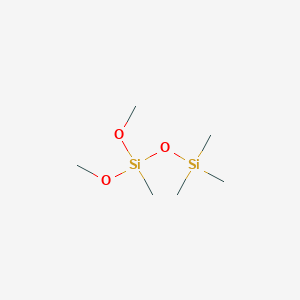
![2-{4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy}ethan-1-ol](/img/structure/B1604188.png)




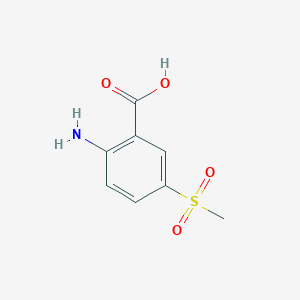
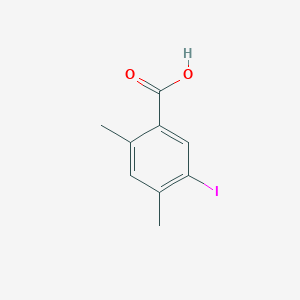
![[1,4'-Bipiperidin]-3-ylmethanol](/img/structure/B1604201.png)
